6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Antitubercular Mycobacterium Structure-Activity Relationship

Obtaining 6-bromo-substituted benzoxazine-2,4-dione with consistent quality is challenged by the scaffold's inherent hydrolytic instability. The 6-bromo substituent critically modulates electron density, impacting pharmacokinetic behavior and reactivity in nucleophilic displacement relative to unsubstituted or chloro analogs. - Serves as the direct starting material for CXCR4 modulators per WO2009143058A1. - Enables cyanation to install nitrile functionality for farnesyltransferase inhibitors (e.g., BMS-214662). - Provides distinct electronic properties for Pd(II)/Pt(II) coordination complexes vs. chloro analogs. - Optimal halogen choice for antitubercular 3-aryl derivatives per SAR studies. Supplied with Certificate of Analysis; ship ambient globally.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 24088-82-2
Cat. No. B1282134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
CAS24088-82-2
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NC(=O)O2
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
InChIKeyQFUCRLHRLJFXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione Specifications


6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (CAS 24088-82-2, C8H4BrNO3, MW 242.03 g/mol) is a heterocyclic benzoxazine-2,4-dione characterized by a bromine substituent at the 6-position . The compound exhibits a melting point of 292-293 °C, a calculated density of 1.826 g/cm³, and a LogP of approximately 1.7 [1]. Its core scaffold, 2H-1,3-benzoxazine-2,4(3H)-dione, has been extensively characterized for its spectral properties, including infrared and ultraviolet spectra, and serves as a versatile platform for 3-substituted derivatives [2]. This compound is employed as a key building block in medicinal chemistry for the synthesis of pharmacologically active derivatives, including CXCR4 receptor modulators [3] and farnesyltransferase inhibitors [4], as well as in coordination chemistry for the preparation of Pd(II) and Pt(II) metal complexes with studied biological activities [5].

Irreplaceability of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione


Substitution of benzoxazine-2,4-diones is not straightforward due to the compound's inherent reactivity as a prodrug and its susceptibility to hydrolysis, which are significantly influenced by substituent effects [1]. The benzoxazine-2,4-dione scaffold itself is known to hydrolyze to salicylamide derivatives both in vitro and in vivo, a property that is critical for its function as a prodrug and is modulated by the electronic nature of ring substituents [1]. The introduction of an electron-withdrawing bromine atom at the 6-position directly impacts this hydrolytic stability and the electron density of the heterocyclic ring, thereby altering its pharmacokinetic behavior compared to unsubstituted or differently substituted analogs. Furthermore, the class of benzoxazine-2,4-diones exhibits divergent reactivity profiles based on their specific substitution patterns [2]. Therefore, a generic analog cannot guarantee equivalent performance in nucleophilic displacement reactions, metal-chelation geometry, or biological activity. The following section provides quantitative and qualitative evidence differentiating 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione from its key comparators, establishing its specific utility in synthesis, coordination chemistry, and drug discovery.

Comparative Evidence: 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione


6-Bromo Core as Antitubercular Scaffold

In a structure-activity relationship (SAR) study of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4(3H)-diones, the 6-bromo-substituted derivative was identified as the most active compound in the entire series [1]. The study's Free-Wilson analysis established the positive contribution of the 6-bromo group to antimycobacterial activity [1]. Complementary research on 3-aryl-2H,4H-benz[e][1,3]oxazine-2,4-diones demonstrated that the introduction of bromine specifically at the 6-position positively influences antitubercular activity, with some analogs surpassing the potency of commercial standards [2].

Antitubercular Mycobacterium Structure-Activity Relationship Halogenated Benzoxazines

6-Bromo Enables Targeted Nucleophilic Substitution

The bromine atom at position 6 serves as a specific reactive site for nucleophilic substitution, enabling the synthesis of advanced pharmaceutical derivatives. In a patented method (EP3623366A1), 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione reacts with 3-aminopiperidine-2,6-dione in DMF via displacement of the bromine atom to form new chemical entities . The electron-withdrawing nature of the bromine atom increases the electrophilicity of the C-6 position, facilitating this substitution compared to the unsubstituted benzoxazine-2,4-dione core, which lacks this specific reactive handle .

Synthetic Chemistry Nucleophilic Substitution Reactivity Electrophilic Site

Key Intermediate for CXCR4 Receptor Modulators

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is explicitly claimed as a key reactant in the synthesis of bicyclic compounds with activity at the CXCR4 receptor, a validated target for HIV, cancer, and inflammatory diseases [1]. This specific compound is documented as a starting material in patent WO2009143058A1 for generating a series of CXCR4 modulators [1]. In contrast, the unsubstituted benzoxazine-2,4-dione scaffold is not mentioned in this context, highlighting the specific utility of the 6-bromo derivative for constructing this pharmacophore [1].

CXCR4 Receptor Medicinal Chemistry Drug Discovery Bicyclic Compounds

Ligand for Pd(II) and Pt(II) Complexes

The benzoxazine-2,4-dione core, including its 6-bromo derivative, functions as an effective chelating ligand for transition metals, forming stable complexes with Pd(II) and Pt(II) [1]. Studies on the parent ligand, 2H-benzo[e][1,3]oxazine-2,4(3H)-dione (HBzoxe), show it binds via O and N atoms to form square-planar complexes with these metals [1]. While the 6-bromo derivative itself has not been directly studied in this context, bromine substitution is known to modulate the electronic properties of the ligand, which can influence metal-binding strength and the resulting biological activity of the complex . This creates a distinct advantage over other halogenated analogs; for example, the 6-chloro analog would exhibit decreased conjugation with carbonyl groups, impacting reactivity in such applications .

Coordination Chemistry Palladium Complexes Platinum Complexes Biological Activity

Farnesyltransferase Inhibitor Intermediate

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (referred to as 6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione) is a documented intermediate in the synthesis of benzodiazepine-based farnesyltransferase inhibitors (FTIs), a class of antitumor agents [1]. Specifically, it is the starting material (I) in the synthesis of BMS-214662, a potent FTI that advanced to preclinical studies [2]. In this validated route, the compound's bromide group is displaced with cuprous cyanide to install a key nitrile functionality [1]. This established role in a known drug discovery pathway contrasts with other substituted benzoxazine-2,4-diones, for which such a direct, high-value application is not as well-documented, highlighting the 6-bromo derivative's strategic importance as a procurement item for medicinal chemistry.

Farnesyltransferase Inhibitor Anticancer Benzodiazepine Drug Intermediate

Metabolic Stability in Prodrug Design

The 1,3-benzoxazine-2,4-dione scaffold is a validated prodrug for salicylamide, demonstrating a 2.5-fold increase in oral bioavailability in rabbits compared to the parent drug [1]. This is due to the scaffold's ability to hydrolyze to the active salicylamide in vivo [1]. The introduction of an electron-withdrawing bromine atom at the 6-position can significantly enhance metabolic stability by reducing the electron density on the ring, making it less susceptible to oxidative metabolism [2]. This is a known strategy in medicinal chemistry, where fluorinated heterocycles, for example, are pursued for their enhanced metabolic stability and bioavailability [2]. Therefore, 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is hypothesized to offer superior stability as a prodrug intermediate compared to its unsubstituted or electron-donating group-substituted counterparts.

Prodrug Bioavailability Metabolic Stability Pharmacokinetics

Procurement Scenarios for 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione


CXCR4 Modulator Synthesis

Procure 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione as the preferred starting material for generating bicyclic compounds targeting the CXCR4 receptor. As documented in patent WO2009143058A1, this specific compound is a key reactant in the synthesis of CXCR4 modulators, a pathway not available using the unsubstituted benzoxazine-2,4-dione core [1].

Farnesyltransferase Inhibitor Building Block

Utilize 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione as a critical intermediate for synthesizing benzodiazepine-based farnesyltransferase inhibitors, following established synthetic routes to compounds like BMS-214662. Its bromide group enables the installation of a nitrile functionality via cyanation, a key step in generating potent preclinical antitumor agents [1] [2].

Ligands for Pd(II) & Pt(II) Complexes

Select 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione for coordination chemistry studies to prepare Pd(II) and Pt(II) complexes. The bromine substituent modulates the ligand's electronic properties, offering distinct conjugation and reactivity compared to chloro analogs, which is crucial for fine-tuning the biological activity or catalytic performance of the resulting metal complexes [1] [2].

Antitubercular Agent Scaffold

Use 6-bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione to build a library of 3-aryl-substituted derivatives for antitubercular screening. Structure-activity relationship studies demonstrate that the 6-bromo substituent is crucial for maximizing in vitro activity against Mycobacterium strains, making it the optimal choice over other halogenated or unsubstituted analogs [1] [2].

Technical Documentation Hub

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